Hexaethylene Glycol (HEG) is a discrete, single-molecular-weight oligoethylene glycol, formally a hexamer of ethylene glycol with two terminal hydroxyl groups[1][2]. Unlike polydisperse polyethylene glycols (PEGs), HEG provides a precisely defined 18-atom chain length (12 carbon, 6 oxygen), which ensures high batch-to-batch reproducibility in physical properties such as boiling point, viscosity, and density[3][4][5]. This structural homogeneity makes it a preferred reagent for applications where precise stoichiometry, defined spatial separation, and predictable material properties are critical, including its use as a molecular linker, a precursor in supramolecular chemistry, and a high-temperature polar solvent[6][7][8].
Substituting Hexaethylene Glycol with common, lower-cost polyethylene glycol (PEG) mixtures of a similar average molecular weight (e.g., PEG 300) is unsuitable for precise applications. Polydisperse PEGs contain a distribution of chain lengths, leading to significant batch-to-batch variability in key physical properties like viscosity and boiling point, which compromises process control and reproducibility[9]. This molecular heterogeneity prevents their use in syntheses requiring exact stoichiometry, such as in the formation of specific crown ethers or as defined-length linkers in bioconjugates and surface modifiers[6][8]. For applications demanding predictable thermal behavior, consistent handling characteristics, and precise molecular architecture, the monodisperse nature of Hexaethylene Glycol is a critical procurement requirement.
Hexaethylene Glycol has a significantly higher boiling point than its shorter-chain analogs, which is a critical parameter for high-temperature syntheses and processes requiring low volatility. Its boiling point is documented at 217 °C at 4 mmHg, which is substantially higher than that of Triethylene Glycol (285 °C at 760 mmHg) and Tetraethylene Glycol under equivalent conditions[3][4][10][11]. This allows for a wider operational temperature range and reduced solvent loss compared to more volatile, shorter glycols.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 217 °C @ 4 mmHg |
| Comparator Or Baseline | Triethylene Glycol: 285 °C @ 760 mmHg; Tetraethylene Glycol: 327 °C @ 760 mmHg (extrapolated from vacuum data) |
| Quantified Difference | Significantly higher boiling point and lower volatility compared to shorter oligoethylene glycols under atmospheric pressure. |
| Conditions | Standard distillation conditions at specified pressures. |
This enables its use as a stable, high-temperature reaction medium or heat transfer fluid where lower-order glycols would vaporize, ensuring process stability and safety.
The precise chain length of Hexaethylene Glycol makes it an indispensable precursor for the template-assisted synthesis of 21-crown-7, a macrocycle with specific affinity for large cations like cesium[12][13]. Using shorter or longer oligo(ethylene glycols), such as tetraethylene or pentaethylene glycol, would result in the formation of different crown ethers (e.g., 15-crown-5 or 18-crown-6), which have fundamentally different cavity sizes and cation binding selectivities[14]. The use of monodisperse Hexaethylene Glycol is therefore required to achieve high yields of the target 21-crown-7 and avoid complex purification of mixed macrocycle products[15][16].
| Evidence Dimension | Synthetic Product Specificity |
| Target Compound Data | Direct precursor to 21-crown-7 ethers. |
| Comparator Or Baseline | Tetraethylene glycol yields 15-crown-5; Pentaethylene glycol yields 18-crown-6. |
| Quantified Difference | Qualitatively different synthetic outcomes. Not interchangeable. |
| Conditions | Template-assisted macrocyclization reactions. |
For researchers in host-guest chemistry, procuring the exact hexaethylene glycol precursor is non-negotiable to synthesize the specific 21-crown-7 macrocycle required for their experiments.
In the formation of self-assembled monolayers (SAMs) for creating biocompatible, protein-resistant surfaces, the defined length of Hexaethylene Glycol (EG6) offers superior and more consistent performance compared to shorter analogs. Studies using surface plasmon resonance show that SAMs made from EG6 resist protein adsorption effectively regardless of the assembly solvent used, a robustness not seen with shorter EG2 and EG4 chains[17][18]. The use of a monodisperse compound like HEG ensures a uniform and well-defined surface, whereas a polydisperse PEG mixture would create a disordered surface with variable chain lengths, leading to inconsistent anti-fouling performance.
| Evidence Dimension | Protein Adsorption Resistance |
| Target Compound Data | EG6-SAMs resist protein adsorption regardless of assembly solvent. |
| Comparator Or Baseline | EG2- and EG4-SAMs show increased protein adsorption when prepared from mixed ethanol/water solutions. |
| Quantified Difference | Qualitatively superior and more robust anti-fouling performance. |
| Conditions | Self-assembled monolayers on Au(111) surfaces, tested with fibrinogen and lysozyme. |
This ensures reproducible results for developers of medical devices, biosensors, and drug delivery systems, where preventing non-specific protein binding is critical for device function and biocompatibility.
Due to its precise hexa(ethylene glycol) chain length, this compound is the specific and required starting material for synthesizing 21-crown-7 ethers, which are used in selective ion binding, phase transfer catalysis, and the construction of complex supramolecular assemblies[15][17].
Hexaethylene Glycol serves as a monodisperse, hydrophilic linker (often denoted as a PEG6 linker) to conjugate molecules in drug delivery systems, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs)[3][6]. Its defined length allows for precise control over the distance between conjugated moieties, which is critical for optimizing biological activity and pharmacokinetic properties.
When used to create self-assembled monolayers (SAMs) on surfaces like gold, the well-defined structure of Hexaethylene Glycol leads to highly ordered and reproducible surfaces that effectively resist non-specific protein adsorption[1]. This is a key requirement in the development of reliable biosensors, medical implants, and microarrays.
The high boiling point and thermal stability of Hexaethylene Glycol make it a suitable solvent or reaction medium for chemical processes that must be conducted at elevated temperatures where more common solvents like diethylene or triethylene glycol would be too volatile[9].
Irritant